molecular formula C14H20IN B13967776 1-Benzyl-3-(2-iodoethyl)piperidine

1-Benzyl-3-(2-iodoethyl)piperidine

Cat. No.: B13967776
M. Wt: 329.22 g/mol
InChI Key: RNIMNOICOIJCNI-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-iodoethyl)piperidine is a chemical compound belonging to the piperidine class. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with a benzyl group and an iodoethyl group, making it a versatile intermediate in organic synthesis and drug development.

Preparation Methods

The synthesis of 1-Benzyl-3-(2-iodoethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 1-benzylpiperidine with 2-iodoethanol under basic conditions. The reaction proceeds as follows:

    Step 1: Preparation of 1-benzylpiperidine by reacting benzylamine with piperidine.

    Step 2: Alkylation of 1-benzylpiperidine with 2-iodoethanol in the presence of a base such as potassium carbonate or sodium hydride.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-Benzyl-3-(2-iodoethyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., boronic acids).

Scientific Research Applications

1-Benzyl-3-(2-iodoethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-iodoethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the iodoethyl group can participate in halogen bonding, influencing the compound’s pharmacokinetics and pharmacodynamics. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

1-Benzyl-3-(2-iodoethyl)piperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H20IN

Molecular Weight

329.22 g/mol

IUPAC Name

1-benzyl-3-(2-iodoethyl)piperidine

InChI

InChI=1S/C14H20IN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2

InChI Key

RNIMNOICOIJCNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCI

Origin of Product

United States

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